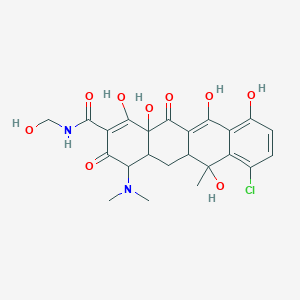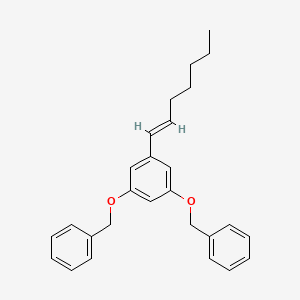![molecular formula C50H88N2O15Si B13844590 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate is a complex organic compound with a significant role in various scientific fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its intricate structure, which includes multiple stereocenters and functional groups.
Méthodes De Préparation
The synthesis of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route typically starts with the preparation of the leucomycin core, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.
Analyse Des Réactions Chimiques
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents like alkyl halides or sulfonates.
Hydrolysis: The ester and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Applications De Recherche Scientifique
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s antibiotic properties make it valuable for studying bacterial resistance and developing new antimicrobial agents.
Medicine: Its potential therapeutic applications are explored in the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Compared to other macrolide antibiotics, [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate exhibits unique structural features that contribute to its distinct properties. Similar compounds include:
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Propriétés
Formule moléculaire |
C50H88N2O15Si |
|---|---|
Poids moléculaire |
985.3 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C50H88N2O15Si/c1-28-24-34-25-40(67-68(15,16)49(7,8)9)64-37(26-38(54)58-29(2)20-18-17-19-21-36(28)63-39-23-22-35(51-11)30(3)59-39)45(57-14)44(34)66-48-46(62-33(6)53)42(52(12)13)43(31(4)61-48)65-41-27-50(10,56)47(55)32(5)60-41/h17-19,21,28-32,34-37,39-48,51,55-56H,20,22-27H2,1-16H3/b18-17+,21-19+/t28-,29-,30-,31-,32+,34-,35+,36+,37-,39+,40?,41+,42+,43-,44+,45+,46-,47+,48+,50-/m1/s1 |
Clé InChI |
MGIACLJTFQJLSW-YKZRCVGUSA-N |
SMILES isomérique |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2CC(O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H]([C@H](O5)C)NC |
SMILES canonique |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)

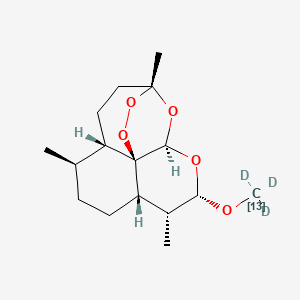
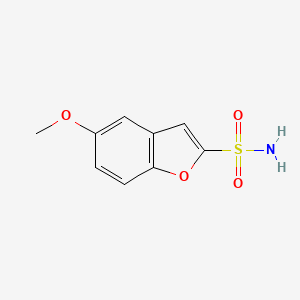
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
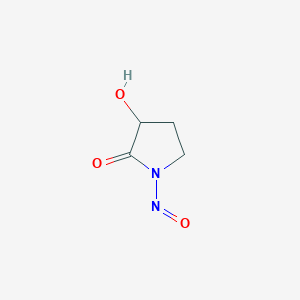
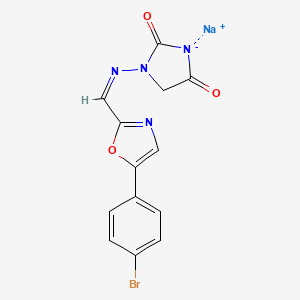

![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)

